molecular formula C5H8N2O B7839996 ethyl (1E)-N-cyanoethanimidate

ethyl (1E)-N-cyanoethanimidate

Cat. No.: B7839996
M. Wt: 112.13 g/mol
InChI Key: PLVWUINOWYHRAA-FNORWQNLSA-N
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Description

Ethyl (1E)-N-cyanoethanimidate is an organic compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound is characterized by the presence of a cyano group (-CN) and an imidate group (-C=N-OR) in its structure. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl (1E)-N-cyanoethanimidate typically involves the reaction of ethyl cyanoacetate with amines. One common method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures. For instance, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C can yield cyanoacetanilide derivatives .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and controlled reaction conditions can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1E)-N-cyanoethanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other useful compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Products may include quaternary ammonium cations.

    Reduction: Products can include primary amines or alcohols.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl (1E)-N-cyanoethanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1E)-N-cyanoethanimidate involves its interaction with specific molecular targets. For example, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The cyano group can also participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Ethyl (1E)-N-cyanoethanimidate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of the cyano and imidate groups, which confer specific reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

ethyl (1E)-N-cyanoethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWUINOWYHRAA-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/C#N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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